molecular formula C13H9O2- B8346201 p-Phenylbenzoate

p-Phenylbenzoate

Cat. No.: B8346201
M. Wt: 197.21 g/mol
InChI Key: NNJMFJSKMRYHSR-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

p-Phenylbenzoate, a phenyl ester derivative, serves as a versatile chemical scaffold and synthetic intermediate in advanced materials science and agrochemical research. Its structure is central in the design of liquid crystalline materials. Researchers utilize phenyl benzoate-based monomers to create reactive mesogens for applications in optical devices, biosensors, and photovoltaic cells due to their ability to form ordered nematic and smectic phases . In pesticidal research, innovative phenyl benzoate-based hydrazones and heterocycles demonstrate significant efficacy against pests like Spodoptera littoralis and Tetranychus urticae , functioning through mechanisms such as glutathione S-transferase (GST) and acetylcholinesterase (AChE) inhibition . The compound also plays a role in medicinal chemistry, acting as a precursor for ammonia-scavenging drugs like sodium benzoate, which is used to treat hyperammonemia in urea cycle disorders by conjugating with glycine to form excretable hippurate . This product, with a molecular formula of C13H10O2 and a molecular weight of 198.22 g/mol, is for Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use .

Properties

Molecular Formula

C13H9O2-

Molecular Weight

197.21 g/mol

IUPAC Name

4-phenylbenzoate

InChI

InChI=1S/C13H10O2/c14-13(15)12-8-6-11(7-9-12)10-4-2-1-3-5-10/h1-9H,(H,14,15)/p-1

InChI Key

NNJMFJSKMRYHSR-UHFFFAOYSA-M

Canonical SMILES

C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)[O-]

Origin of Product

United States

Scientific Research Applications

Neuropharmacological Studies

Recent studies have explored the neuropharmacological properties of p-phenylbenzoate, particularly its effects on the central nervous system. Research indicates that this compound may exhibit sedative and anxiolytic effects. For example, a study conducted on mice demonstrated that various doses of this compound significantly reduced exploratory behavior and altered sleep latency compared to control groups . The compound showed a favorable binding affinity to gamma-aminobutyric acid (GABA) receptors, which are crucial in mediating inhibitory neurotransmission .

Synthesis of Polymers

This compound is utilized as a precursor in the synthesis of polyimides and other polymers. It has been shown to undergo intramolecular biaryl coupling reactions, leading to the formation of complex polymer structures with potential applications in electronics and materials science. These polymers can be used in various applications ranging from textiles to high-performance materials .

Liquid Crystal Displays

The compound also plays a significant role in the development of liquid crystal displays (LCDs). Its unique properties allow it to act as a compatible material with other components used in LCD technology. This compound-based liquid crystals are noted for their excellent thermal stability and compatibility, making them suitable for low-temperature applications .

Study on Neuropharmacological Effects

In a study assessing the effects of this compound on anxiety and sedation, researchers administered varying doses to different groups of mice. The findings revealed that higher doses resulted in significant reductions in exploratory behavior and prolonged sleep duration, similar to established anxiolytic drugs like diazepam . This suggests potential therapeutic applications for anxiety disorders.

Polymer Synthesis Research

Another study focused on the use of this compound in synthesizing soluble polyimides. The research highlighted how this compound could enhance the mechanical properties and thermal stability of the resulting polymers, making them suitable for aerospace and automotive applications .

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/References
NeuropharmacologySedative and anxiolytic effects; GABA receptor bindingSignificant reduction in exploratory behavior
Polymer SynthesisPrecursor for polyimides; enhances mechanical propertiesImproved thermal stability
Liquid Crystal DisplaysCompatible material for LCD technology; excellent thermal stabilitySuitable for low-temperature applications

Comparison with Similar Compounds

Structural and Chemical Properties

Table 1: Key Physical and Chemical Properties
Compound CAS # Molecular Formula Key Features
p-Phenylbenzoate - C₁₃H₁₀O₃ High crystallinity; stable under basic conditions; cleaved by K₂CO₃/MeOH
Phenyl benzoate 93-99-2 C₁₃H₁₀O₂ Lacks para-substituted phenyl; lower thermal stability
Benzyl p-aminobenzoate 19008-43-6 C₁₄H₁₃NO₂ Contains amino group (-NH₂); enhanced solubility in polar solvents
Phenyl p-hydroxybenzoate 17696-62-7 C₁₃H₁₀O₃ Hydroxyl group increases reactivity; used in polymer synthesis
Sucrose this compound - C₁₉H₁₈O₈ Sugar ester; antimicrobial activity (MIC: 1024 or >1024)
  • Crystallinity and Stability : this compound outperforms 15 other esters in prostaglandin synthesis due to superior crystallinity, simplifying purification . In contrast, phenyl benzoate (93-99-2) lacks the para-phenyl group, reducing its thermal stability .
  • Functional Groups: Benzyl p-aminobenzoate (19008-43-6) incorporates an amino group, enhancing solubility in polar solvents but increasing susceptibility to oxidation . Phenyl p-hydroxybenzoate (17696-62-7) contains a hydroxyl group, making it reactive in polymerization but less stable under acidic conditions .
Table 2: Antimicrobial Activity of Sugar-Based Benzoates
Compound MIC (μg/mL) Target Microorganisms
Sucrose this compound 1024–>1024 Broad-spectrum pathogens
Lactose this compound 256 E. coli, S. aureus
Sucrose benzoate 256–>1024 Similar to phenylbenzoates
  • This compound derivatives exhibit variable antimicrobial efficacy depending on the attached sugar. Sucrose this compound shows higher MIC values (>1024 μg/mL) compared to lactose derivatives (256 μg/mL), suggesting steric or solubility effects influence activity .

Industrial and Pharmaceutical Relevance

  • Prostaglandin Synthesis : (-)-Corey Lactone this compound Alcohol (31752-99-5) is a high-purity intermediate (>99%) for drugs like Alprostadil and Bimatoprost .
  • Polymer Chemistry : Poly(p-hydroxybenzoate) derivatives are used in high-performance polymers, contrasting with this compound’s role in small-molecule synthesis .

Preparation Methods

Reagents and Procedure

  • Reagents : Phenol (1 g), benzoyl chloride (2 mL), 10% aqueous NaOH (15 mL).

  • Procedure : Phenol is dissolved in sodium hydroxide, forming the phenoxide ion, which reacts vigorously with benzoyl chloride. The mixture is shaken for 30 minutes, yielding a white precipitate. The crude product is filtered, washed, and recrystallized from ethanol9.

Yield and Characterization

  • Yield : ~70–80% (theoretical yield: 2 g).

  • Melting Point : 68–70°C.

  • Spectroscopic Data :

    • FTIR : C=O stretch at 1,720 cm⁻¹, aromatic C–H stretches at 3,050–3,100 cm⁻¹.

    • ¹H NMR (CDCl₃) : δ 8.1–7.4 ppm (aromatic protons), δ 5.2 ppm (ester carbonyl adjacent proton).

This method is favored for its rapid reaction kinetics and minimal byproduct formation. However, it requires careful handling of benzoyl chloride, a lachrymator and skin irritant.

Friedel-Crafts Acylation and Subsequent Esterification

For derivatives requiring substituted phenyl groups, Friedel-Crafts acylation provides a robust pathway. This method is particularly relevant for synthesizing liquid crystal precursors.

Reaction Mechanism and Steps

  • Friedel-Crafts Acylation :

    • 3-Fluoroiodobenzene derivatives react with oxalyl chloride to form acyl chlorides.

    • Example: 2-Fluoro-4-propylbenzaldehyde synthesis via Pd-catalyzed coupling.

  • Esterification :

    • The acyl chloride reacts with trifluorophenol in pyridine, yielding this compound derivatives.

Optimization and Challenges

  • Catalysts : PdCl₂ for cross-coupling; pyridine for acid scavenging.

  • Yield : 20–30% for biphenyl derivatives; up to 59% for radical-mediated routes.

  • Purity : Column chromatography (silica gel, toluene eluent) achieves >95% purity.

This method enables precise control over substituent positioning but suffers from moderate yields and stringent anhydrous conditions.

Radical O→C Transposition from Thiocarbonates

A novel metal-free approach involves radical rearrangement of thiocarbonates, offering an alternative to traditional esterification.

Reaction Cascade

  • Thiocarbonate Synthesis :

    • Bis(4-methoxyphenyl) thiocarbonate is prepared using CSCl₂ and phenol derivatives.

  • Radical Initiation :

    • Et₃SiH and TOOT (di-tert-butyl peroxide) generate aryloxy radicals at 135°C.

  • Rearrangement and Fragmentation :

    • Radicals undergo 1,2 O→C transposition, followed by β-scission to yield this compound.

Performance Metrics

  • Yield : 59% under optimized conditions.

  • Advantages : Avoids metal catalysts; suitable for electron-deficient aryl groups.

  • Limitations : Requires high temperatures (135°C) and inert atmospheres.

Comparative Analysis of Preparation Methods

Method Conditions Yield Purity Key Advantages
Schotten-BaumannRT, aqueous NaOH70–80%>90%Scalable, minimal byproducts
Friedel-Crafts AcylationPd catalysis, anhydrous20–59%>95%Substituent flexibility
Radical Transposition135°C, Et₃SiH59%>90%Metal-free, broad substrate scope

Q & A

Q. What protocols address batch-to-batch variability in p-Phenylbenzoate synthesis?

  • Methodological Answer: Implement QC/QA checks via HPLC (retention time ±0.1 min) and Karl Fischer titration (water content <0.1%). Use Six Sigma principles to reduce variability (Cp >1.33). Document deviations in electronic lab notebooks for audit trails .

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